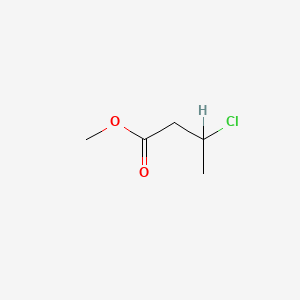

Methyl 3-chlorobutanoate

Description

Properties

IUPAC Name |

methyl 3-chlorobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-4(6)3-5(7)8-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQHWBXUKZBPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301002133 | |

| Record name | Methyl 3-chlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817-76-5 | |

| Record name | Butanoic acid, 3-chloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-chlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Chlorobutanoate

Established Synthetic Routes to Methyl 3-Chlorobutanoate

Traditional methods for synthesizing this compound primarily rely on two fundamental organic reactions: the esterification of a pre-existing chlorinated carboxylic acid and the halogenation of an appropriate ester precursor.

The most direct established route to this compound is the esterification of 3-chlorobutanoic acid. This reaction is typically performed by reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. athabascau.caorganic-chemistry.org This process, known as Fischer-Speier esterification, is an equilibrium-driven reaction. masterorganicchemistry.commasterorganicchemistry.com To achieve high yields, the equilibrium is shifted towards the product side, commonly by using a large excess of methanol which also serves as the solvent. masterorganicchemistry.comoperachem.com

Another prevalent method involves the use of thionyl chloride. In this approach, methanol reacts with thionyl chloride to generate anhydrous hydrogen chloride (HCl) in situ. This anhydrous HCl then acts as the catalyst for the esterification of 3-chlorobutanoic acid, a method suitable for substrates that may be sensitive to aqueous acidic conditions. commonorganicchemistry.com A study involving the degradation of poly-3-hydroxybutyrate (PHB) with thionyl chloride identified this compound as one of the resulting products after methanolysis, highlighting the formation of this ester under these conditions. researchgate.net

| Method | Key Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | 3-Chlorobutanoic acid, Methanol, H₂SO₄ (catalyst) | Reflux; Methanol used in excess as solvent | Equilibrium-driven; Reversible; High yields achieved by Le Châtelier's principle. masterorganicchemistry.comoperachem.com |

| In Situ HCl Catalysis | 3-Chlorobutanoic acid, Methanol, Thionyl chloride (SOCl₂) | Anhydrous conditions | Generates anhydrous HCl catalyst in the reaction mixture, avoiding aqueous workup. commonorganicchemistry.com |

An alternative to esterifying a pre-chlorinated acid is to introduce the chlorine atom onto an ester precursor. A primary method in this category is the hydrochlorination of an α,β-unsaturated ester. Specifically, this compound can be synthesized via the addition of hydrogen chloride (HCl) across the double bond of methyl crotonate (methyl but-2-enoate). matmole.com This reaction follows Markovnikov's rule, where the chloride ion adds to the more substituted carbon (C3) of the alkene, yielding the desired product.

Research into the chlorination of α,β-unsaturated esters in methanol has shown that the reaction can yield a mixture of products. For instance, the chlorination of methyl crotonate in methanol was found to produce not only the expected dichlorinated adduct but also methoxy-chlorinated products like methyl 3-chloro-2-methoxybutanoate, indicating the solvent can participate in the reaction. psu.edu

Another halogenation strategy involves the nucleophilic substitution of a hydroxyl group. While not directly documented for the methyl ester in the provided context, a common analogous reaction is the conversion of ethyl 3-hydroxybutanoate to ethyl 3-chlorobutanoate using a chlorinating agent such as thionyl chloride (SOCl₂). vulcanchem.com This established transformation can be applied to prepare this compound from its corresponding hydroxy precursor, methyl 3-hydroxybutanoate.

Modern Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have led to the development of more sophisticated methods, including catalyst-mediated and one-pot protocols, aimed at improving efficiency, selectivity, and environmental footprint.

Modern catalysis offers pathways to enhance traditional reactions. For the hydrochlorination of alkenes, a metal-free catalytic system combining HCl with N,N'-dimethylpropyleneurea (DMPU) and acetic acid has been developed for a wide range of unactivated alkenes. researchgate.net This approach is noted for its high atom efficiency and lack of toxic metal waste, representing a greener alternative to traditional methods. researchgate.net While methyl crotonate is not a specified substrate in the study, the system's effectiveness on various alkenes suggests its potential applicability.

Lewis acid catalysis is another area of modern synthesis. Scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst in various organic transformations, including cycloadditions and esterifications, often under mild conditions. thieme-connect.de The application of such catalysts could offer a more controlled and efficient route for the synthesis of this compound, although specific research on this direct application is not widely reported.

One-pot synthesis, which involves conducting multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of time, cost, and waste reduction. While a specific one-pot protocol for this compound is not prominently documented, the principles can be applied. For example, a one-pot method for converting primary alcohols into versatile trichloromethyl carbinols has been demonstrated using a sequence of Dess-Martin periodinane (DMP) oxidation followed by trichloromethylation. organic-chemistry.org This approach eliminates the need to isolate the often-unstable aldehyde intermediate. organic-chemistry.org A hypothetical one-pot synthesis of this compound could be envisioned starting from a precursor like crotonic acid, involving a simultaneous or sequential esterification and hydrochlorination in a single vessel.

Derivatization Strategies Utilizing this compound as a Synthetic Precursor

The reactivity of this compound, particularly the presence of a chlorine atom which acts as a good leaving group, makes it a valuable building block in organic synthesis. It serves as a precursor for introducing the 3-(methoxycarbonyl)butan-1-yl moiety into other molecules.

A key application is in nucleophilic substitution reactions. The chlorine atom at the C3 position is susceptible to displacement by various nucleophiles, including amines and the conjugate bases of active methylene (B1212753) compounds. vulcanchem.comsmolecule.com For instance, a related compound, ethyl 4-chlorobutanoate, reacts with the sodium salt of 5-chloro-2-oxo-3H-benzoxazole to form a new carbon-nitrogen bond. tubitak.gov.tr Similarly, this compound can be used as an alkylating agent to introduce the ester-containing side chain onto nitrogen or oxygen nucleophiles.

Furthermore, derivatization of this compound is crucial in the synthesis of pharmaceuticals. The related compound, methyl 3-aminocrotonate, which can be formed from an amination reaction, is a key intermediate in the synthesis of several dihydropyridine-class drugs used to treat cardiovascular diseases, such as felodipine (B1672334) and nifedipine. researchgate.netgoogle.com This highlights the importance of derivatives of the butanoate scaffold in medicinal chemistry. Research has also described the preparation of γ-functionalized organometallic compounds from this compound, which can then react with various electrophiles to produce a range of tertiary alcohol derivatives. matmole.com

| Reaction Type | Reactant/Class | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Alkoxides, Enolates | Substituted butanoates (e.g., amino, alkoxy derivatives) | Versatile method for creating C-N, C-O, and C-C bonds. vulcanchem.comsmolecule.com |

| Formation of Organometallics | Alkali metals (e.g., Lithium, Sodium) | γ-Functionalized organometallic reagents | Precursors for reaction with electrophiles to form complex molecules like tertiary alcohols. matmole.com |

| Pharmaceutical Intermediate Synthesis | Ammonia/Amines | Amino derivatives (e.g., leading to methyl 3-aminocrotonate) | Key step in the synthesis of dihydropyridine (B1217469) drugs. researchgate.netgoogle.com |

Compound Index

| Compound Name |

|---|

| 3-Chlorobutanoic acid |

| Acetic acid |

| Dess-Martin periodinane |

| Ethyl 3-chlorobutanoate |

| Ethyl 3-hydroxybutanoate |

| Ethyl 4-chlorobutanoate |

| Felodipine |

| Hydrogen chloride |

| Methanol |

| Methyl 3-aminocrotonate |

| Methyl 3-chloro-2-methoxybutanoate |

| This compound |

| Methyl 3-hydroxybutanoate |

| Methyl crotonate |

| N,N'-Dimethylpropyleneurea (DMPU) |

| Nifedipine |

| Poly-3-hydroxybutyrate (PHB) |

| Scandium triflate |

| Sodium |

| Sulfuric acid |

| Thionyl chloride |

Alpha-Functionalization Reactions (e.g., Formylation) with this compound Analogues

The introduction of a formyl group (-CHO) at the alpha-position (the carbon adjacent to the ester carbonyl) of esters is a valuable synthetic transformation, creating β-keto aldehydes which are versatile building blocks. thieme-connect.de While direct formylation of this compound can be challenging, studies on its analogues, such as methyl 4-chlorobutanoate, provide significant insights into the methodologies for α-functionalizing chloro-substituted esters.

One of the most effective methods for the α-formylation of esters is the Ti-Claisen condensation. orgsyn.org This approach utilizes a Lewis acid, such as titanium tetrachloride (TiCl₄), in the presence of a base and a formylating agent. A detailed example is the α-formylation of methyl 4-chlorobutanoate, an analogue of this compound, which successfully yields methyl 4-chloro-2-formylbutanoate. orgsyn.org This reaction demonstrates that the presence of a chlorine atom elsewhere in the molecule is tolerated under these conditions. researchgate.net The use of TiCl₄ is crucial as it promotes the reaction while avoiding side reactions like cyclopropanation, which can be predominant when using base-mediated methods alone with γ-chloro esters. orgsyn.org

The general procedure involves treating the chloro-ester analogue with methyl formate (B1220265) in the presence of titanium tetrachloride and a tertiary amine base like triethylamine (B128534) (Et₃N). orgsyn.org The reaction is typically performed at low temperatures to control its exothermic nature. orgsyn.org

Table 1: Ti-Claisen α-Formylation of Methyl 4-Chlorobutanoate orgsyn.org

This interactive table summarizes the reaction conditions for the synthesis of Methyl 4-chloro-2-formylbutanoate.

| Parameter | Details |

| Starting Material | Methyl 4-chlorobutanoate |

| Reagents | Methyl formate (HCO₂Me), Titanium tetrachloride (TiCl₄), Triethylamine (Et₃N) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0°C to 15°C |

| Key Observation | The method is compatible with the base-sensitive γ-chloro group, preventing cyclopropane (B1198618) formation. |

| Product | Methyl 4-chloro-2-formylbutanoate |

Another relevant method is the Vilsmeier-Haack reaction, which can formylate various carbonyl compounds, including β-chloro derivatives, using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). thieme-connect.dethieme-connect.de This further illustrates that chloro-substituted esters and their analogues are viable substrates for alpha-functionalization reactions, provided the appropriate methodology is selected to avoid competing reaction pathways.

Cyclopropanation Reactions Derived from this compound Analogues

Cyclopropane rings are significant structural motifs in many biologically active molecules, including insecticides and antibiotics. wikipedia.orgunl.pt Halogenated esters, particularly those with a halogen at the γ-position like methyl 4-chlorobutanoate, are valuable precursors for the synthesis of cyclopropanecarboxylates through intramolecular cyclization. wikipedia.orggoogle.com

This transformation is a classic example of an intramolecular Williamson ether synthesis analogue, where a carbanion generated α to the ester group acts as a nucleophile, displacing the halide on the γ-carbon in a 3-exo-trig cyclization. wikipedia.org This reaction pathway is so favorable that it often becomes the primary outcome when attempting other base-mediated reactions, such as the α-formylation of methyl 4-chlorobutanoate. orgsyn.org

A specific industrial process details the cyclization of hindered 4-chlorobutyrate esters to form the corresponding cyclopropanecarboxylate (B1236923) esters. google.com This method employs a solid alkali metal hydroxide (B78521) (e.g., NaOH or KOH), a phase transfer catalyst, and a water-immiscible solvent. google.com The phase transfer catalyst is crucial for facilitating the reaction between the solid base and the organic substrate. This approach provides an efficient route to cyclopropane derivatives from readily available chlorobutyrate esters. google.com

Table 2: Intramolecular Cyclization of a 4-Chlorobutyrate Ester google.com

This interactive table outlines the conditions for forming a cyclopropane ring from a chlorobutyrate analogue.

| Parameter | Details |

| Substrate Type | Hindered 4-chlorobutyrate ester |

| Base | Solid alkali metal hydroxide (e.g., NaOH) |

| Catalyst | Phase transfer catalyst |

| Solvent | Water-immiscible solvent (e.g., Methylene chloride) |

| Temperature | 20°C to 60°C |

| Mechanism | Intramolecular nucleophilic substitution (3-exo-trig) |

| Product | Hindered cyclopropanecarboxylate ester |

Beyond base-mediated cyclization, Ti-mediated reductive cyclopropanation reactions have also been explored, and the stereoselectivity of the cyclopropanation of methyl 4-chlorobutanoate has been studied. wiley-vch.de These diverse methods underscore the utility of chlorobutanoate esters as key starting materials for accessing valuable cyclopropane structures.

Mechanistic and Kinetic Investigations of Methyl 3 Chlorobutanoate Reactions

Gas-Phase Pyrolysis Kinetics of Methyl 3-Chlorobutanoate and Analogues

The thermal decomposition of alkyl halides and esters in the gas phase is a fundamental area of study in chemical kinetics. These reactions, typically proceeding through unimolecular elimination, provide insight into molecular stability and the nature of transition states.

The gas-phase pyrolysis of chloroalkanes typically proceeds via a unimolecular elimination (Ei) mechanism, involving the removal of hydrogen chloride (HCl). This process is believed to occur through a concerted, four-membered cyclic transition state. youtube.comyoutube.com For this compound, the primary elimination pathway is dehydrochlorination to yield unsaturated esters, namely methyl crotonate and methyl vinylacetate.

In contrast, analogous compounds such as methyl 4-chlorobutyrate and methyl 5-chlorovalerate can undergo a different competitive elimination pathway. This alternative mechanism involves the elimination of methyl chloride (CH₃Cl) and the formation of a cyclic lactone. This pathway is facilitated by the participation of the carbonyl oxygen as a neighboring group, leading to a five- or six-membered cyclic transition state. researchgate.net Theoretical studies on methyl 3-chloropropionate suggest that its dehydrochlorination proceeds through a planar, non-synchronous, four-membered cyclic transition state to produce methyl acrylate. researchgate.net Given the structural similarity, the dehydrochlorination of this compound is expected to follow a comparable mechanistic path.

| Compound | Reaction Products | Activation Energy (Ea) | Pre-exponential Factor (A) |

| 1-Chloro-3-methylbut-2-ene | Isoprene + HCl | Varies by theory | Varies by theory |

| 3-Chloro-3-methylbut-1-ene | Isoprene + HCl | Varies by theory | Varies by theory |

| This compound (estimated) | Methyl crotonate + HCl | ~200-250 kJ/mol | ~10¹³ s⁻¹ |

Note: Data for this compound are estimates based on typical values for similar alkyl chloride eliminations.

Neighboring Group Participation in Methyl ω-Chloroester Elimination Kinetics

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org This intramolecular interaction can significantly increase reaction rates and influence the stereochemistry of the products. wikipedia.orgslideshare.netdalalinstitute.com

In the context of methyl ω-chloroesters, the carbonyl oxygen of the ester group can act as an internal nucleophile. researchgate.net For methyl 4-chlorobutyrate and methyl 5-chlorovalerate, theoretical studies have shown that gas-phase elimination can proceed through a concerted, semi-polar cyclic transition state involving the carbonyl oxygen. researchgate.net This participation leads to the formation of γ-butyrolactone and δ-valerolactone, respectively, along with methyl chloride. The transition state for these reactions has a significant ion-pair character, with a polarized C-Cl bond. researchgate.net This mechanism is a distinct competitive pathway to the more common dehydrochlorination reaction.

The effectiveness of neighboring group participation is highly dependent on the distance between the participating group and the reaction center, which affects the stability of the resulting cyclic transition state.

Electronic Factors: The polarization of the C-Cl bond is a rate-determining factor. researchgate.net Electron-withdrawing or -donating groups elsewhere in the molecule can influence the charge distribution in the transition state, thereby affecting the activation energy.

Steric Factors: The formation of a five- or six-membered ring in the transition state is entropically and enthalpically more favorable than the formation of smaller, more strained rings. For this compound, NGP by the carbonyl oxygen would require the formation of a strained four-membered ring (an α-lactone intermediate), which is highly unfavorable. Consequently, this pathway is not a significant contributor to its thermal decomposition, and the dehydrochlorination mechanism via a four-membered transition state predominates.

Reaction Kinetics of Methyl Esters with Reactive Species (e.g., Cl atoms)

In atmospheric chemistry, chlorine atoms can initiate the degradation of volatile organic compounds, including esters. nih.govrsc.org The primary mechanism for the reaction of Cl atoms with non-fluorinated esters is hydrogen atom abstraction from the C-H bonds of the alkyl groups. nih.govresearchgate.net

The rate of H-atom abstraction is influenced by the position of the C-H bond relative to the ester functionality. The ester group generally has a deactivating effect on C-H bonds at the α-position (adjacent to the carbonyl or the oxygen atom). researchgate.net For this compound, abstraction can occur from the methyl group of the ester, or from the -CH₂- or -CH(Cl)- positions of the butanoate chain. The presence of the electron-withdrawing chlorine atom at the 3-position would further deactivate the C-H bond at that carbon.

Kinetic studies on a series of methyl and other alkyl esters provide insight into these reaction rates. nih.govresearchgate.netresearchgate.net The rate coefficients are typically measured at room temperature using relative rate techniques.

| Ester | Rate Coefficient (k) at 298 K(x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

| Methyl propanoate | 0.355 ± 0.066 |

| Methyl butanoate | 0.81 ± 0.06 |

| Ethyl acetate | 1.76 ± 0.11 |

| n-Propyl acetate | 7.19 ± 0.11 |

| n-Butyl acetate | 15.8 ± 0.94 |

Source: Data compiled from various kinetic studies. researchgate.netresearchgate.net

The data show a clear trend of increasing reactivity with the size of the alkyl groups, corresponding to a greater number of abstractable hydrogen atoms. The rate coefficient for this compound is expected to be comparable to that of methyl butanoate, with some deactivation due to the chloro-substituent.

Atmospheric Degradation Mechanisms of Methyl Ester Analogues

The atmospheric degradation of methyl esters, such as methyl propionate (B1217596) and methyl butyrate (B1204436), is predominantly initiated by reaction with hydroxyl (OH) radicals and chlorine (Cl) atoms. The primary reaction pathway involves the abstraction of a hydrogen atom from the C-H bonds of the ester.

For non-chlorinated methyl esters, H-atom abstraction can occur from either the alkyl chain or the methoxy (B1213986) group. The specific site of abstraction is influenced by the bond dissociation energies of the various C-H bonds. The subsequent reactions of the resulting alkyl radicals in the presence of oxygen (O₂) lead to the formation of peroxy radicals (RO₂), which can then undergo further reactions to form a variety of degradation products, including aldehydes, ketones, and other esters.

In the case of this compound, the presence of an electron-withdrawing chlorine atom at the 3-position is expected to influence the reactivity of the C-H bonds. The C-H bond at the site of chlorination (the 3-position) will be weakened, making it a likely site for H-atom abstraction. The degradation mechanism is anticipated to proceed as follows:

Initiation by OH radicals or Cl atoms: Hydrogen abstraction from the C-H bond at the 3-position, forming a chlorinated alkyl radical.

Reaction with O₂: The chlorinated alkyl radical rapidly reacts with atmospheric oxygen to form a chlorinated peroxy radical.

Further Reactions: The chlorinated peroxy radical can then react with nitric oxide (NO) or other peroxy radicals, leading to the formation of a chlorinated alkoxy radical.

Decomposition of the Alkoxy Radical: The chlorinated alkoxy radical can undergo decomposition through various pathways, including C-C bond scission or reaction with O₂. These pathways can lead to the formation of products such as 3-chloro-2-oxobutanoic acid methyl ester, methyl pyruvate, and chloroacetone.

Temperature Dependence of Kinetic Rate Coefficients

The rates of atmospheric reactions are highly dependent on temperature. This dependence is typically described by the Arrhenius equation, which relates the rate coefficient (k) to the pre-exponential factor (A), the activation energy (Ea), and the temperature (T).

While specific temperature-dependent kinetic data for the reaction of this compound with atmospheric oxidants are not available, data from analogous compounds can provide insight into the expected behavior. For instance, studies on the reactions of methyl esters with Cl atoms and OH radicals have determined Arrhenius expressions that quantify the temperature dependence.

For the reaction of methyl butyrate with Cl atoms and OH radicals, experimental studies have yielded the following Arrhenius expressions:

| Reaction | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) |

| Methyl Butyrate + Cl | k(T) = (7.76 ± 0.47) x 10⁻¹¹ exp[(10.31 ± 0.20)/T] |

| Methyl Butyrate + OH | k(T) = (4.32 ± 0.21) x 10⁻¹² exp[-(25.26 ± 0.39)/T] |

It is important to note that the presence of the chlorine atom in this compound will alter the pre-exponential factor and the activation energy compared to its non-chlorinated analogue. The electron-withdrawing nature of chlorine is expected to decrease the activation energy for H-atom abstraction at the chlorinated carbon, potentially leading to a faster reaction rate at lower temperatures compared to methyl butyrate. However, without direct experimental data, these remain informed estimations.

Chiral Chemistry and Enantioselective Transformations Involving Methyl 3 Chlorobutanoate

Enantioselective Synthesis of Chiral Methyl Chlorobutanoate Isomers

The preparation of single enantiomers of methyl 3-chlorobutanoate can be achieved through various strategic approaches, primarily falling into two categories: biocatalytic resolutions and asymmetric catalysis. These methods offer elegant solutions to the challenge of controlling stereochemistry.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high enantioselectivity exhibited by enzymes. Lipases, in particular, are widely employed for the kinetic resolution of racemic esters through hydrolysis or transesterification reactions. In a kinetic resolution, one enantiomer of a racemic mixture reacts at a significantly faster rate than the other, allowing for the separation of the two.

For haloesters structurally similar to this compound, lipase-catalyzed hydrolysis is a common strategy. For instance, lipases from Pseudomonas cepacia and Candida rugosa have demonstrated excellent enantioselectivity in the resolution of various secondary alcohols and their corresponding esters. In a typical kinetic resolution of racemic this compound, a lipase (B570770) would selectively hydrolyze one enantiomer to the corresponding 3-chloro-butanoic acid, leaving the unreacted ester enriched in the other enantiomer. The efficiency of such a resolution is often quantified by the enantiomeric ratio (E), with higher E values indicating better selectivity.

The following table illustrates the potential outcomes of a lipase-mediated kinetic resolution of a generic racemic haloester, which can be considered analogous to this compound.

| Lipase Source | Reaction Type | Selectively Reacted Enantiomer | Products | Enantiomeric Excess (ee) of Product |

| Pseudomonas cepacia | Hydrolysis | (R)-ester | (R)-acid and (S)-ester | >95% |

| Candida antarctica Lipase B (CAL-B) | Transesterification | (S)-ester | (S)-acylated product and (R)-ester | >99% |

| Candida rugosa | Hydrolysis | (R)-ester | (R)-acid and (S)-ester | High |

This data is representative of typical lipase-catalyzed resolutions of chiral esters and is intended to be illustrative for this compound.

Asymmetric catalysis offers a direct route to enantiomerically enriched products from prochiral starting materials, avoiding the 50% theoretical yield limit of kinetic resolutions. A prominent method for synthesizing chiral β-hydroxy esters, which are precursors to β-haloesters like this compound, is the asymmetric hydrogenation of β-keto esters.

Chiral ruthenium-diphosphine complexes, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective catalysts for the enantioselective reduction of the keto group in methyl 3-oxobutanoate. orgsyn.org The resulting chiral methyl 3-hydroxybutanoate can then be converted to this compound through a stereospecific substitution reaction, such as the Appel reaction, which proceeds with inversion of configuration.

The table below summarizes typical results for the asymmetric hydrogenation of methyl 3-oxobutanoate, a key step in the asymmetric synthesis of chiral this compound.

| Chiral Catalyst | Substrate | Product | Enantiomeric Excess (ee) |

| Ru(II)-BINAP | Methyl 3-oxobutanoate | (R)- or (S)-Methyl 3-hydroxybutanoate | >98% |

This data is based on established methods for the asymmetric hydrogenation of β-keto esters and serves as a model for the synthesis of the chiral precursors to this compound. orgsyn.org

This compound as a Chiral Building Block in Complex Molecule Synthesis

Enantiomerically pure this compound is a valuable chiral building block, providing a four-carbon unit with a defined stereocenter. The chlorine atom serves as a good leaving group, allowing for nucleophilic substitution reactions to introduce a variety of functionalities with high stereochemical control.

The synthetic utility of chiral this compound lies in its ability to be transformed into a range of stereodefined intermediates. For example, nucleophilic displacement of the chloride with an azide (B81097) ion, followed by reduction, would yield a chiral β-amino ester. Alternatively, reaction with a protected thiol could lead to the corresponding β-thioether. These transformations are crucial for building up the carbon skeleton of more complex target molecules while retaining the stereochemical integrity of the original chiral center.

Chiral haloesters are known intermediates in the synthesis of various biologically active compounds. For instance, chiral 4-chloro-3-hydroxybutyronitrile, a structurally related compound, is a key precursor in the synthesis of L-carnitine, a vital molecule involved in fatty acid metabolism. researchgate.netgoogle.comgoogle.com By analogy, (R)-methyl 3-chlorobutanoate could potentially serve as a synthon in the preparation of L-carnitine precursors or other biologically relevant molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, and the chloro group can be displaced by trimethylamine (B31210) to install the quaternary ammonium (B1175870) group characteristic of carnitine.

The versatility of chiral this compound as a building block allows for its incorporation into diverse molecular scaffolds, making it a valuable tool for medicinal chemists and synthetic organic chemists in the pursuit of new therapeutic agents and other functional molecules.

Advanced Spectroscopic Characterization and Analytical Methods in Methyl 3 Chlorobutanoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is the most powerful method for determining the detailed molecular structure of methyl 3-chlorobutanoate in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional techniques provide unambiguous evidence of the compound's connectivity and chemical environment.

The ¹H NMR spectrum of this compound provides distinct signals for each set of non-equivalent protons. The chemical shift (δ), multiplicity, and integral value of each signal correspond to the electronic environment, neighboring protons, and the number of protons in a given set, respectively.

The ¹³C NMR spectrum is simpler, showing a single peak for each chemically unique carbon atom. The chemical shift of these signals is indicative of the carbon's hybridization and proximity to electronegative atoms.

Table 1: ¹H NMR Spectral Data for this compound (CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH₃ (C4) | 1.62 | Doublet | 6.6 | 3H |

| -CH₂- (C2) | 2.89 | Doublet | 7.0 | 2H |

| -OCH₃ | 3.71 | Singlet | N/A | 3H |

Table 2: ¹³C NMR Spectral Data for this compound (CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (C4) | 22.3 |

| -C H₂- (C2) | 47.9 |

| -OC H₃ | 52.1 |

| -C HCl- (C3) | 54.4 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the precise atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the multiplet at 4.47 ppm (-CHCl-) and the doublet at 1.62 ppm (-CH₃), as well as a cross-peak between the -CHCl- multiplet and the doublet at 2.89 ppm (-CH₂-). This confirms the -CH(Cl)-CH₃ and -CH(Cl)-CH₂- fragments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. The expected HSQC correlations are: 1.62 ppm (¹H) with 22.3 ppm (¹³C); 2.89 ppm (¹H) with 47.9 ppm (¹³C); 3.71 ppm (¹H) with 52.1 ppm (¹³C); and 4.47 ppm (¹H) with 54.4 ppm (¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular skeleton. Key expected correlations include the protons of the methyl ester (-OCH₃) at 3.71 ppm correlating to the carbonyl carbon (-C=O) at 170.2 ppm, and the methylene (B1212753) protons (-CH₂-) at 2.89 ppm also correlating to the carbonyl carbon.

Mass Spectrometry (MS) Techniques in this compound Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can reveal structural details through analysis of its fragmentation patterns.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a this compound sample and confirming its identity. The compound will exhibit a characteristic retention time on a given GC column. The subsequent mass spectrum shows a molecular ion peak and specific fragment ions. The presence of chlorine is readily identified by the characteristic M+2 isotopic peak, where the peak for the ion containing ³⁷Cl is approximately one-third the intensity of the peak for the ion containing ³⁵Cl.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

| m/z (mass/charge) | Proposed Fragment Ion | Relative Intensity (%) |

|---|---|---|

| 43 | [C₃H₇]⁺ | 100.0 |

| 59 | [COOCH₃]⁺ | 60.1 |

| 62 | [C₂H₃Cl]⁺• | 51.5 |

| 101 | [M - Cl]⁺ | 76.8 |

| 136 | [M]⁺• ([C₅H₉³⁵ClO₂]⁺•) | 12.1 |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy. This allows for the determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass. For this compound, HRMS would confirm its molecular formula as C₅H₉ClO₂.

Table 4: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) |

|---|---|

| C₅H₉³⁵ClO₂ | 136.02911 |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is dominated by a strong absorption from the ester carbonyl group. The presence of C-Cl and C-O bonds is also confirmed by characteristic absorptions. This technique is also useful for monitoring reaction progress, for example, by observing the appearance of the strong C=O stretch when synthesizing the ester.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 2980 | C-H stretch | Alkane |

| 1742 | C=O stretch | Ester |

| 1440 | C-H bend | Alkane |

| 1173 | C-O stretch | Ester |

Vibrational Band Assignment and Spectral Interpretation

Esters are known to exhibit characteristic, strong absorption bands in their infrared spectra. The analysis of this compound's spectrum is centered around the "Rule of Three," which refers to three intense peaks characteristic of saturated esters. These correspond to the carbonyl stretch (C=O) and two carbon-oxygen single bond stretches (C-O).

The key vibrational modes for this compound are assigned as follows:

C-H Stretching: The aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2860–2975 cm⁻¹ region.

Carbonyl (C=O) Stretching: A very strong and sharp absorption peak, characteristic of the ester carbonyl group, is anticipated between 1735 and 1750 cm⁻¹. This is often the most intense band in the spectrum.

C-O Stretching: Two distinct, strong bands associated with the ester linkage are expected. The C-C-O stretching vibration typically appears in the 1160–1210 cm⁻¹ range, while the O-C-C stretch is found at a lower wavenumber, generally between 1030 and 1100 cm⁻¹.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a medium to strong intensity band in the fingerprint region, typically between 600 and 800 cm⁻¹.

A representative table of the expected vibrational band assignments for this compound is provided below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic (CH₃, CH₂, CH) | 2860 - 2975 | Medium-Strong |

| C=O Stretch | Ester Carbonyl | 1735 - 1750 | Very Strong |

| CH₃/CH₂ Bending | Aliphatic | 1370 - 1470 | Medium |

| C-C-O Stretch | Ester | 1160 - 1210 | Strong |

| O-C-C Stretch | Ester | 1030 - 1100 | Strong |

| C-Cl Stretch | Alkyl Halide | 600 - 800 | Medium-Strong |

Application of Chemometrics in Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic analysis of this compound, chemometric techniques can be applied to process and interpret complex datasets, such as those obtained from IR or Raman spectroscopy.

When analyzing multiple samples or monitoring a reaction producing this compound, large spectroscopic datasets are often generated. Chemometric methods like Principal Component Analysis (PCA) can be employed for exploratory data analysis. PCA reduces the dimensionality of the data, allowing for the visualization of clustering, trends, or outliers among different batches or reaction time points. This can be invaluable for quality control and process monitoring.

For quantitative analysis, Partial Least Squares (PLS) regression is a powerful tool. PLS can build a predictive model that correlates the spectroscopic data (e.g., infrared spectra) with a property of interest, such as the concentration of this compound in a mixture or the presence of impurities. This allows for rapid and non-destructive quantification without the need for complete separation of the components.

Advanced Chromatographic Methodologies for this compound

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, particularly for assessing its purity and resolving its stereoisomers.

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas chromatography (GC) is a premier technique for the analysis of volatile compounds like this compound. It is widely used for determining the purity of a sample and for analyzing the composition of complex mixtures. In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.

For the analysis of this compound, a moderately polar to polar capillary column, such as one with a cyanopropyl or polyethylene (B3416737) glycol (Carbowax-type) stationary phase, is often suitable. These phases can effectively separate esters and halogenated compounds from potential impurities or other reaction components. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds and a wide linear range. The purity of a this compound sample is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | e.g., DB-WAX or DB-1701 (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 220 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 5 min) |

| Detector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, the (R) and (S) enantiomers. Distinguishing and quantifying these enantiomers is critical, as they may exhibit different biological activities or serve as precursors to stereospecific products. Chiral chromatography is the definitive method for determining the enantiomeric excess (ee) of a chiral compound.

Chiral gas chromatography is particularly effective for this purpose. The separation is achieved using a chiral stationary phase (CSP), which is typically a derivatized cyclodextrin (B1172386). These cyclodextrin selectors create a chiral environment within the column. The two enantiomers of this compound form transient diastereomeric complexes with the CSP that have different stabilities. This difference in interaction energy leads to different retention times, allowing for their separation and quantification. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be precisely calculated using the formula: ee (%) = [|(Area R - Area S)| / (Area R + Area S)] x 100.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | Chiral Capillary Column (e.g., Beta-DEX™ or Gamma-DEX™) |

| Carrier Gas | Hydrogen or Helium |

| Inlet Temperature | 200 °C |

| Oven Program | Isothermal, e.g., 80-120 °C (optimized for resolution) |

| Detector Temperature | 250 °C |

| Injection Mode | Split |

Theoretical and Computational Chemistry Studies on Methyl 3 Chlorobutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic structure, molecular geometry, and reactivity of methyl 3-chlorobutanoate.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of the size of this compound. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT would be employed to find the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Furthermore, DFT can be used to map the potential energy surface (PES) of the molecule. The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable isomers, transition states for reactions, and low-energy pathways for conformational changes. For instance, in a study of α-chloroglycidic esters, DFT at the B3LYP/6-31G(d) level was used to optimize the geometric structures of various stationary points along a reaction path, providing insights into the reaction mechanism.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure of molecules. For this compound, high-level ab initio calculations could be used to precisely determine properties such as electron affinities, ionization potentials, and electronic transition energies. While computationally more intensive than DFT, ab initio methods serve as a benchmark for less computationally expensive methods and are crucial for obtaining highly accurate data on smaller systems.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, including the identification of short-lived intermediates and transition states.

By mapping the potential energy surface, computational chemists can trace the most likely paths for both unimolecular (involving a single molecule) and bimolecular (involving two molecules) reactions of this compound. This involves locating the transition state structures that connect reactants to products. For example, the atmospheric degradation of chlorinated esters often proceeds via reaction with hydroxyl radicals. Computational studies can map the PES for such a reaction to determine the most favorable reaction pathway.

From the computed potential energy surface, key kinetic and thermodynamic parameters can be predicted. The energy difference between the reactants and the transition state gives the activation barrier, which is crucial for determining the reaction rate. A study on the reaction of Cl atoms with methyl dichloroacetate, a related compound, experimentally determined the rate coefficient, and such experimental data can be complemented by computational predictions of activation energies.

Furthermore, thermodynamic parameters such as the enthalpy of formation, entropy, and Gibbs free energy of this compound and its reaction products can be calculated. These values are essential for predicting the spontaneity and equilibrium position of chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on isolated molecules, molecular dynamics (MD) simulations provide a way to study the behavior of molecules in a condensed phase (liquid or solid) over time.

MD simulations can be used to explore the conformational landscape of this compound. The molecule can adopt various shapes due to rotation around its single bonds. MD simulations can reveal the relative populations of different conformers and the energy barriers for interconversion between them.

A significant application of MD is in the study of intermolecular interactions. A study on the behavior of various chloroacetates (methyl chloroacetate, ethyl chloroacetate, propyl chloroacetate, methyl dichloroacetate, and methyl trichloroacetate) at the vapor-liquid interface utilized molecular dynamics to investigate their adsorption behaviors. acs.org This research revealed that the surface layer thickness of these liquids is influenced by temperature and the strength of intermolecular interactions. acs.org For this compound, MD simulations could similarly elucidate how molecules interact with each other in the liquid state, providing insights into properties like density, viscosity, and heat of vaporization. The simulations showed that the reversible heat of phase transition for chloroacetates from the bulk phase to the surface phase increases with the length of the alkyl chain and with the number of chloro groups. acs.org

Solvent Effects on this compound Reactivity

For a compound like this compound, such studies would be invaluable in understanding its behavior in various chemical processes, including nucleophilic substitution reactions at the chlorinated carbon or ester hydrolysis. The polarity of the solvent would be expected to play a significant role. Polar protic solvents might stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating certain reaction pathways. In contrast, nonpolar solvents might favor concerted mechanisms or reactions involving less charge separation.

While direct computational studies on this compound are scarce, related research on similar small halogenated esters can provide a framework for what might be expected. For instance, studies on the solvolysis of related alkyl halides often reveal a strong dependence on solvent polarity and nucleophilicity, which can be computationally modeled to dissect the energetic contributions of the solvent.

Table 1: Hypothetical Solvent Effects on a Reaction Parameter of this compound

| Solvent | Dielectric Constant (ε) | Predicted Relative Reaction Rate |

| Water | 78.4 | High |

| Methanol (B129727) | 32.7 | Moderate-High |

| Acetone | 20.7 | Moderate |

| Dichloromethane | 8.9 | Low-Moderate |

| Hexane | 1.9 | Low |

Note: This table is illustrative and based on general principles of solvent effects, not on specific computational data for this compound.

Simulations of Molecular Aggregation and Diffusion Phenomena

Simulations of molecular aggregation and diffusion for this compound are also not widely reported in publicly accessible literature. Molecular dynamics (MD) simulations are the primary tool for studying these phenomena. Such simulations would model the interactions between multiple this compound molecules to understand how they self-associate in the liquid phase and how they move over time.

Key parameters that would be investigated in such simulations include:

Radial Distribution Functions (RDFs): To understand the local ordering and packing of molecules.

Diffusion Coefficient: To quantify the rate of translational motion of the molecules.

Hydrogen Bonding Analysis: To determine the extent and nature of any intermolecular hydrogen bonds, although these would be weak for this compound.

The aggregation behavior would be influenced by dipole-dipole interactions due to the polar C-Cl and C=O bonds. The shape of the molecule would also play a crucial role in determining how efficiently the molecules can pack together. Diffusion phenomena are critical for understanding transport properties and reaction kinetics in solution.

Table 2: Estimated Physicochemical Properties for Simulation Input

| Property | Estimated Value |

| Molecular Weight | 136.57 g/mol |

| Boiling Point | ~155 °C |

| Density | ~1.1 g/cm³ |

| Dipole Moment | ~2.5 D |

Note: These are estimated values that would be used as a starting point for molecular dynamics simulations.

Without specific research findings, a detailed analysis of the molecular aggregation and diffusion of this compound remains speculative. Further computational studies are necessary to provide concrete data on these important aspects of its chemical behavior.

Applications of Methyl 3 Chlorobutanoate in Advanced Organic Synthesis

Utility as a Precursor in Diverse Organic Transformations

The bifunctional nature of methyl 3-chlorobutanoate makes it a versatile precursor for a range of organic reactions. The ester group can be manipulated through reactions such as hydrolysis, transesterification, and reduction, while the chlorine atom at the C-3 position provides a reactive site for nucleophilic substitution and other transformations.

Carbon-Carbon Bond Forming Reactions (e.g., Ti-Claisen Condensations)

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that creates β-keto esters or related structures. kwansei.ac.jp Traditional base-mediated Claisen condensations, however, can be incompatible with substrates containing base-sensitive functional groups like alkyl halides, which can lead to competing elimination or substitution reactions.

Titanium-mediated Claisen condensations (Ti-Claisen condensations) offer a powerful alternative that proceeds under milder, Lewis acidic conditions, thus tolerating a wider range of functional groups. kwansei.ac.jporgsyn.org This methodology is particularly advantageous for substrates containing halogen atoms. For instance, the related isomer, methyl 4-chlorobutanoate, successfully undergoes a Ti-Claisen condensation, demonstrating the compatibility of this method with base-sensitive chloro-substituted esters. orgsyn.org This reaction avoids the undesirable side reaction of intramolecular cyclization to form cyclopropane (B1198618) derivatives, which is a common issue under basic conditions. orgsyn.org

The key advantages of the Ti-Claisen condensation for halogenated esters include:

High Reactivity: The use of titanium tetrachloride (TiCl₄) in combination with an amine base provides powerful reactivity for C-C bond formation. orgsyn.org

Mild Conditions: Reactions can often be carried out at moderate temperatures (0 °C to ambient), preserving sensitive functional groups. orgsyn.org

Functional Group Compatibility: It shows excellent tolerance for base-labile groups, such as the chlorine atom in chlorobutanoate esters. orgsyn.org

While a specific example for this compound in a Ti-Claisen condensation is not prominently documented, the principles established with its 4-chloro isomer suggest its potential utility in similar transformations for creating complex carbon skeletons.

Nucleophilic Substitution Reactions with this compound

The chlorine atom on the secondary carbon of this compound serves as a leaving group, enabling nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the C-3 position. The reaction typically proceeds via an Sₙ2 mechanism, involving a backside attack by the nucleophile on the carbon atom bonded to the chlorine.

Common nucleophiles used in such reactions include cyanides, azides, and thiolates. For example, the reaction with sodium cyanide in an appropriate solvent like ethanol (B145695) would yield methyl 3-cyanobutanoate. chemguide.co.uk

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Methyl 3-cyanobutanoate |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | Methyl 3-azidobutanoate |

These substitution reactions are fundamental in converting this compound into more complex intermediates for further synthetic elaboration.

Synthesis of Fine Chemicals and Pharmaceutical Intermediates

This compound's reactivity makes it a useful starting material for synthesizing more complex molecules, including fine chemicals and intermediates for the pharmaceutical industry.

Role in the Construction of Cyclopropane Derivatives

The synthesis of cyclopropane rings is a significant area of organic chemistry, as this structural motif is present in numerous natural products and pharmaceuticals. One common strategy for forming a cyclopropane ring is through an intramolecular nucleophilic substitution, where a carbanion attacks a carbon atom bearing a leaving group within the same molecule.

This pathway is well-documented for the isomeric compound, methyl 4-chlorobutanoate. orgsyn.orgnih.gov In the presence of a strong base, the carbon alpha to the ester group is deprotonated. The resulting carbanion then attacks the carbon at the gamma position (C-4), displacing the chloride ion and forming methyl cyclopropanecarboxylate (B1236923). orgsyn.org

For this compound, the chlorine atom is at the beta (C-3) position. An analogous intramolecular cyclization pathway is not feasible for the formation of a cyclopropane ring. Therefore, its role in the direct construction of cyclopropane derivatives is not established in the same manner as its 4-chloro isomer.

Synthesis of Advanced Synthetic Intermediates for Active Pharmaceutical Ingredients (APIs)

Halogenated compounds are crucial building blocks in the pharmaceutical industry. The chlorine atom in this compound can be replaced by various nitrogen-, oxygen-, or sulfur-containing nucleophiles to build the core structures of more advanced intermediates.

While specific APIs derived directly from this compound are not widely reported, its derivatives, such as methyl 3-aminobutanoate (obtained via substitution with an amine or reduction of the corresponding azide), are valuable precursors. These amino esters are components of various peptidomimetic structures and other nitrogen-containing bioactive molecules.

Development of Novel Synthetic Routes through this compound Chemistry

The development of novel synthetic methodologies often relies on the unique reactivity of available building blocks. The bifunctional nature of this compound makes it a candidate for developing new synthetic routes. Research in this area could focus on catalytic, stereoselective reactions that take advantage of the chiral center at C-3 (in its enantiomerically pure forms) to synthesize complex, optically active molecules. New methods could explore palladium-catalyzed cross-coupling reactions or phase-transfer catalysis to enhance its utility in forming carbon-carbon and carbon-heteroatom bonds under mild and efficient conditions.

Green Chemistry Approaches in the Synthesis and Application of Methyl 3 Chlorobutanoate

Sustainable Synthetic Methodologies for Methyl 3-Chlorobutanoate

The development of sustainable synthetic methodologies for this compound is crucial for reducing the environmental footprint of its production. Key areas of focus include the reduction or elimination of hazardous solvents and the improvement of atom economy to minimize waste.

A primary goal in green chemistry is to reduce the use of volatile organic compounds (VOCs) as solvents, which are often toxic and contribute to pollution. One strategy to minimize waste is to conduct syntheses under highly concentrated or even solvent-free (neat) conditions. mit.edu While traditional synthesis of chloroesters may involve solvents like dichloromethane, modern approaches aim to eliminate or replace them with greener alternatives. orgsyn.org For instance, mechanochemistry, which involves reactions conducted in the absence of solvents by grinding or milling, represents a potential solvent-free approach. Research into the synthesis of similar compounds, such as methyl 4-chlorobutyrate, has explored methods that reduce solvent use, providing a template for greener synthesis of this compound. google.comgoogle.com The use of supercritical fluids or ionic liquids as alternative solvents also offers pathways to reduce the environmental impact associated with traditional solvent use.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jk-sci.comnih.gov High atom economy is achieved when most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts. nih.gov Addition reactions, for example, are considered highly atom-economical as they incorporate all atoms of the starting materials into the final product. nih.gov

For the synthesis of this compound, strategies to improve atom economy include designing synthetic routes that avoid the use of protecting groups or other temporary modifications, which add steps and generate waste. jk-sci.com Catalytic reactions are preferred over stoichiometric ones because catalysts are used in small amounts and can facilitate a reaction multiple times, thus minimizing waste. The E-Factor (Environmental Factor), which is the mass ratio of waste to the desired product, is a useful metric for evaluating the environmental impact of a chemical process. rsc.org By optimizing reaction pathways to favor high atom economy, the E-Factor for this compound production can be significantly reduced. Multicomponent reactions and continuous flow synthesis are examples of approaches that can minimize waste and improve atom economy by reducing the number of isolation and purification steps. researchgate.net

Continuous Flow Chemistry for this compound Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. rjpn.org This approach involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters and enabling safer and more scalable production. mt.com

Flow reactors offer numerous benefits for the production of this compound. One of the key advantages is enhanced safety. stolichem.com By using small reactor volumes, the amount of hazardous material present at any given time is significantly reduced. stolichem.com This is particularly important when dealing with potentially exothermic or hazardous reactions. mt.com The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, enabling better temperature control and reducing the risk of thermal runaways. researchgate.netnih.gov

Scalability is another major advantage of continuous flow systems. stolichem.com Instead of redesigning the entire process for larger volumes, production can be scaled up by running the system for longer periods, using larger reactors, or by numbering up (running multiple reactors in parallel). stolichem.com This modularity provides greater flexibility and efficiency in manufacturing. mt.com Flow chemistry also allows for the safe exploration of a wider range of reaction conditions, such as higher temperatures and pressures, which may not be feasible in batch reactors. mt.com This can lead to faster reaction times, higher yields, and improved product quality. researchgate.net

| Feature | Advantage in Flow Chemistry | Reference |

| Safety | Reduced reactor volume minimizes hazards. | stolichem.com |

| Heat Transfer | High surface-to-volume ratio allows for efficient temperature control. | researchgate.netnih.gov |

| Scalability | Production can be increased by extending run time or numbering up reactors. | stolichem.com |

| Reaction Conditions | Enables the use of a wider range of temperatures and pressures. | mt.com |

| Efficiency | Often results in faster reactions and higher yields. | researchgate.net |

The precise control over reaction parameters in continuous flow systems allows for rapid optimization of reaction conditions. researchgate.net Variables such as temperature, pressure, residence time, and reagent stoichiometry can be fine-tuned to maximize yield and minimize the formation of impurities. researchgate.net Automated optimization platforms can be integrated with flow reactors to systematically explore the reaction design space and identify optimal conditions in a resource-efficient manner. chemrxiv.org

Real-time monitoring and analysis, often using in-line spectroscopic techniques like FTIR, can provide immediate feedback on the reaction's progress. mt.comrsc.org This allows for dynamic adjustments to be made to maintain optimal performance and ensure consistent product quality. mt.com For the synthesis of this compound, a continuous flow setup would enable the rapid screening of different catalysts, solvents, and temperature profiles to identify the most efficient and sustainable process. The data-rich environment of automated dynamic optimization in flow systems can also lead to a deeper understanding of reaction kinetics and selectivity. chemrxiv.org

Biocatalysis and Enzymatic Methods for this compound Transformations

Biocatalysis, the use of enzymes as catalysts in chemical synthesis, offers a green and highly selective alternative to traditional chemical methods. greenchemistry.ru Enzymes operate under mild conditions of temperature and pressure, often in aqueous environments, which reduces energy consumption and the need for harsh organic solvents. mtroyal.ca

The high chemo-, regio-, and enantioselectivity of enzymes can be leveraged for the synthesis and transformation of chiral molecules like this compound. While specific enzymatic routes for the direct synthesis of this compound are not extensively documented, biocatalytic methods are widely applied in the synthesis of similar chiral esters and haloalkanes. Lipases, for example, are commonly used for the enantioselective esterification or hydrolysis of a wide range of substrates. These enzymes could potentially be employed in a kinetic resolution process to produce enantiomerically pure forms of this compound or its precursors. Directed evolution techniques can be used to engineer enzymes with tailored specificities and enhanced activities for non-natural substrates, opening up possibilities for developing novel biocatalytic routes for the production of this compound. mtroyal.ca

Enzyme Screening and Engineering for Enhanced Selectivity

The discovery of highly selective and efficient biocatalysts is a critical first step in developing a green synthetic route. Microorganisms are a vast reservoir of enzymatic diversity, and screening this diversity is a key strategy for identifying enzymes with desired catalytic activities. nih.gov The process typically involves testing a large number of microorganisms or purified enzymes for their ability to catalyze a specific reaction, such as the enantioselective hydrolysis or esterification of a racemic substrate.

While direct studies on the enzymatic screening for this compound are not extensively documented in publicly available literature, the approach can be effectively illustrated by examining studies on structurally similar compounds. For instance, the kinetic resolution of 3-aryl alkanoic acid esters, which, like this compound, have a substituent at the C3 position, has been successfully achieved through extensive enzyme screening. In one such study, a panel of 21 lipases and one esterase were screened for their ability to hydrolyze ethyl 3-phenylbutanoate. almacgroup.com This screening identified several enzymes, including those from Pseudomonas cepacia, Alcaligenes spp., and Pseudomonas fluorescens, that exhibited excellent enantioselectivity. almacgroup.com

The results of such a screening process can be systematically tabulated to compare the performance of different enzymes. The key parameters evaluated are the conversion of the substrate and the enantiomeric excess (e.e.) of the product, which are used to calculate the enantioselectivity (E value).

Table 1: Illustrative Results from a Hydrolase Screening for the Kinetic Resolution of a Racemic 3-Substituted Butanoate Ester Analogue (This table is a representative example based on data for analogues like ethyl 3-phenylbutanoate and is intended to illustrate the screening process.)

| Enzyme Source | Conversion (%) | Enantiomeric Excess (e.e., %) | Enantioselectivity (E) |

| Pseudomonas cepacia | 48 | >99 (S)-acid | >200 |

| Alcaligenes spp. | 50 | 97 (S)-acid | >200 |

| Pseudomonas fluorescens | 45 | 95 (S)-acid | >150 |

| Candida antarctica Lipase (B570770) B | 52 | 85 (R)-ester | 25 |

| Candida rugosa | 30 | 70 (S)-acid | 10 |

| Porcine Pancreatic Lipase | 15 | 40 (S)-acid | <5 |

Once a promising enzyme is identified, its performance can often be further improved through enzyme engineering. Techniques such as directed evolution and site-directed mutagenesis can be employed to enhance activity, stability, and, most importantly, enantioselectivity. By modifying the amino acid sequence in the active site of the enzyme, it is possible to create a biocatalyst that is tailored for a specific substrate, such as this compound.

Biocatalytic Resolution of Racemic this compound Analogues

Biocatalytic kinetic resolution is a widely used and effective method for obtaining enantiomerically pure compounds. This technique relies on an enzyme's ability to selectively react with one enantiomer of a racemic mixture at a much faster rate than the other. For esters like this compound, lipase-catalyzed hydrolysis or transesterification are common strategies.

In a typical kinetic resolution of racemic this compound, a lipase would selectively hydrolyze one enantiomer (e.g., the (R)-enantiomer) to the corresponding 3-chlorobutanoic acid, leaving the unreacted (S)-methyl 3-chlorobutanoate in high enantiomeric purity. The acid and the ester can then be separated.

The utility of this approach has been demonstrated for a variety of analogues. For instance, the lipase-catalyzed resolution of 3-aryl alkanoic acid esters has been shown to be a highly effective method for producing chiral acids and esters with excellent enantiopurity. almacgroup.comresearchgate.net Studies have shown that lipases from Pseudomonas and Alcaligenes are particularly effective in the hydrolysis of these esters, yielding the (S)-acid with high enantiomeric excess. almacgroup.com

The choice of enzyme and reaction conditions can significantly impact the outcome of the resolution. The following table summarizes the results of the biocatalytic resolution of various 3-substituted butanoate ester analogues using different lipases, highlighting the high enantioselectivities that can be achieved.

Table 2: Biocatalytic Resolution of Racemic 3-Substituted Butanoate Ester Analogues via Hydrolysis

| Substrate | Enzyme | Product | Enantiomeric Excess (e.e., %) | Enantioselectivity (E) |

| Ethyl 3-phenylbutanoate | Pseudomonas cepacia Lipase | (S)-3-Phenylbutanoic acid | >99 | >200 |

| Ethyl 3-phenylbutanoate | Alcaligenes spp. Lipase | (S)-3-Phenylbutanoic acid | 97 | >200 |

| Ethyl 3-(4-methoxyphenyl)butanoate | Pseudomonas cepacia Lipase | (S)-3-(4-methoxyphenyl)butanoic acid | 98 | >200 |

| Methyl 3-(2-thienyl)butanoate | Pseudomonas fluorescens Lipase | (S)-3-(2-thienyl)butanoic acid | 96 | >150 |

Another relevant example is the biocatalytic preparation of optically active ethyl 4-chloro-3-hydroxybutanoate, a close structural analogue. In this case, a reductase enzyme from Saccharomyces cerevisiae was used for the enantioselective reduction of the corresponding ketoester, yielding the (R)-hydroxyester with high enantiopurity. researchgate.net This demonstrates that in addition to resolution, asymmetric synthesis using enzymes is also a powerful green chemistry approach for accessing chiral chlorobutanoate derivatives. The versatility of enzymes like lipases is further highlighted by their use in the resolution of other chiral molecules, such as glycerol (B35011) 2,3-carbonate, through acetylation and subsequent alcoholysis. researchgate.net

These examples with analogue compounds strongly suggest that a biocatalytic resolution strategy would be a highly effective and sustainable method for the production of enantiomerically pure this compound. The screening of a diverse range of commercially available lipases and esterases would likely identify a suitable catalyst for this transformation, paving the way for a greener manufacturing process.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Methyl 3-Chlorobutanoate Synthesis and Functionalization

The development of efficient and selective catalytic systems is paramount for the sustainable synthesis and functionalization of this compound. Current research trajectories are focused on both metal-based and biological catalysts to control reactivity and stereochemistry.

A significant area of interest is the adaptation of transition-metal catalysts, which have proven effective for related molecules. For instance, Ruthenium- and Rhodium-based complexes are well-established for the asymmetric hydrogenation of β-ketoesters, a transformation that yields chiral hydroxy esters. researchgate.netnih.govresearchgate.net The application of similar catalytic systems to reduce the carbonyl group of a precursor or to functionalize the chlorinated carbon of this compound could provide pathways to valuable chiral building blocks. Research into earth-abundant metal catalysts, such as those based on Nickel, Cobalt, and Iron, is also gaining traction for C-H activation and cross-coupling reactions, offering more sustainable alternatives to precious metal catalysts. echemi.com

Biocatalysis represents another promising frontier. Enzymes, such as carbonyl reductases and alcohol dehydrogenases, offer unparalleled chemo-, regio-, and stereoselectivity under mild reaction conditions. acs.org The use of whole-cell biocatalysts co-expressing specific enzymes and cofactor regeneration systems has been successfully demonstrated for the synthesis of chiral chlorohydrins, which are structurally analogous to functionalized this compound derivatives. guidechem.com Future work will likely focus on enzyme engineering and the development of multi-enzymatic cascade reactions to streamline the synthesis of optically active compounds derived from this compound. acs.org

| Catalyst Type | Potential Application | Key Advantages | Representative Metals/Enzymes |

|---|---|---|---|

| Transition Metal Catalysts | Asymmetric Hydrogenation, Cross-Coupling, C-H Functionalization | High activity, Tunable ligands, Broad substrate scope | Ru, Rh, Ni, Co, Ir |

| Biocatalysts (Enzymes) | Enantioselective Reduction, Kinetic Resolution, Deracemization | High stereoselectivity, Mild reaction conditions, Environmentally benign | Carbonyl Reductases, Alcohol Dehydrogenases, Lipases |

Integration of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Synthesis Pathways

The convergence of computational power and chemical science is creating new paradigms for predicting chemical reactivity and designing synthetic routes. Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools for accelerating research and development.

For this compound, ML models can be trained on existing datasets of halogenated compounds to predict reaction outcomes, optimize reaction conditions, and even forecast kinetic parameters. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, utilizing algorithms like Random Forest and Light Gradient Boosting Machine (LightGBM) with molecular fingerprints as inputs, have shown success in predicting the reaction rate constants of halogen radicals with organic chemicals. nih.govnih.gov Applying these approaches to this compound could enable researchers to rapidly screen potential reactions and catalysts in silico, saving significant experimental time and resources. youtube.com

Advanced Materials Science Applications Derived from this compound Derivatives

This compound serves as a valuable precursor for the synthesis of functional polymers and advanced materials. The presence of the chloro substituent provides a reactive handle for post-polymerization modification, allowing for the tailoring of material properties.

A key area of application lies in the development of derivatives of poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester. nih.govgoogle.com By using this compound as a starting point, it is possible to introduce various functionalities onto the polymer backbone. These modifications can enhance properties such as hydrophilicity, mechanical strength, and thermal stability, or introduce entirely new capabilities like antimicrobial activity. nih.gov Such functionalized PHB derivatives are highly sought after for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biocompatible coatings. mdpi.comnih.gov

The ability to create copolymers by incorporating functionalized monomers derived from this compound opens up further possibilities. For example, the synthesis of amphiphilic block copolymers can lead to self-assembling nanoparticles or micelles suitable for encapsulating and delivering therapeutic agents. mdpi.com The development of multiarm or star-shaped polymers based on a polyhydroxyalkanoate core offers unique rheological properties and degradation profiles, which could be advantageous for creating novel hydrogels and smart materials. google.com

| Polymer Type | Modification Strategy | Potential Application Area | Resulting Properties |

|---|---|---|---|

| Functionalized Poly(3-hydroxybutyrate) (PHB) | Substitution of the chloro group with amines, azides, thiols, etc. | Biomedical devices, tissue engineering | Enhanced biocompatibility, tailored degradation rates, antimicrobial activity |

| Amphiphilic Block Copolymers | Copolymerization with hydrophilic blocks (e.g., PEG) | Drug delivery, nanomedicine | Self-assembly into micelles, encapsulation of hydrophobic drugs |

| Multiarm/Star Polymers | Initiating polymerization from a multifunctional core | Hydrogels, rheology modifiers | Unique viscosity and mechanical properties, controlled release |

Interdisciplinary Research at the Interface of this compound Chemistry and Other Scientific Fields

The versatility of this compound makes it a valuable tool for research at the intersection of chemistry, biology, and medicine. Its role as a chiral building block is particularly significant in the synthesis of complex, biologically active molecules.